Haloperidol Glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Marker of Haloperidol Exposure

Measuring Haloperidol Glucuronide levels in urine or blood plasma is a common way to assess a patient's exposure to Haloperidol. This is because Haloperidol Glucuronide is the major metabolite of the drug and its concentration reflects the amount of Haloperidol that has been processed by the body []. This information can be valuable for monitoring treatment adherence, identifying potential drug interactions, and adjusting medication dosages [].

Understanding Haloperidol Metabolism

Studying Haloperidol Glucuronide formation and excretion can provide insights into how the body metabolizes Haloperidol. This research can help identify factors that influence individual variability in drug response. For instance, some studies suggest that the activity of glucuronidation enzymes, responsible for converting Haloperidol to Haloperidol Glucuronide, can vary between individuals, affecting how quickly the drug is eliminated [].

Investigating Potential Interactions

Haloperidol Glucuronide may interact with other medications by affecting their metabolism or uptake into cells. Research suggests Haloperidol Glucuronide might inhibit specific liver enzymes involved in drug metabolism in humans []. This highlights the importance of considering potential interactions when using Haloperidol with other medications.

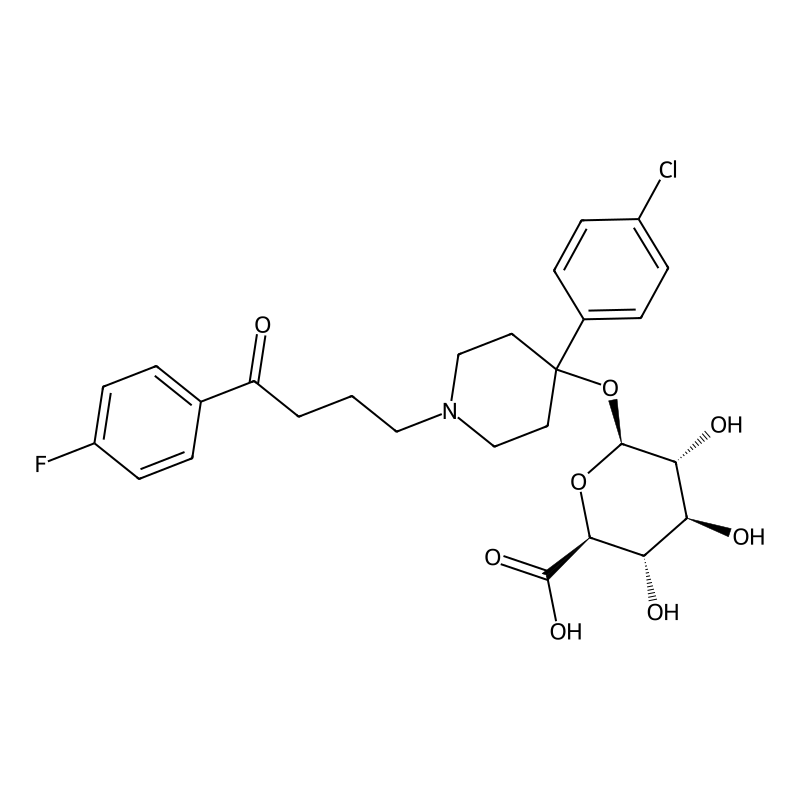

Haloperidol glucuronide is a significant metabolite of haloperidol, a widely used antipsychotic medication. Haloperidol is primarily utilized in the treatment of schizophrenia, acute psychosis, and agitation. The glucuronidation process involves the conjugation of haloperidol with glucuronic acid, which enhances its solubility and facilitates excretion. This metabolite is crucial for understanding the pharmacokinetics and therapeutic effects of haloperidol, as it represents a major pathway of its metabolism in humans, accounting for approximately 50% to 60% of haloperidol's biotransformation .

Haloperidol glucuronide is formed through the enzymatic action of uridine 5'-diphosphate-glucuronosyltransferase enzymes, primarily in the liver. The reaction involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to haloperidol. This process can be summarized as follows:

- Substrate Activation: Haloperidol is activated by the enzyme to form a reactive intermediate.

- Glucuronidation: The reactive intermediate undergoes nucleophilic attack by glucuronic acid, resulting in haloperidol glucuronide.

The reaction can be represented as:

This metabolic pathway is essential for reducing the pharmacological activity of haloperidol and facilitating its elimination from the body .

The synthesis of haloperidol glucuronide can be achieved through several methods:

- In Vitro Glucuronidation: Utilizing liver microsomes that contain uridine 5'-diphosphate-glucuronosyltransferases to catalyze the reaction.

- Chemical Synthesis: Direct conjugation methods involving haloperidol and glucuronic acid derivatives under controlled conditions.

Both methods allow for the production of haloperidol glucuronide for research and therapeutic applications .

Haloperidol glucuronide plays a vital role in:

- Pharmacokinetic Studies: Understanding the metabolism and clearance of haloperidol in clinical settings.

- Therapeutic Monitoring: Measuring levels of haloperidol glucuronide can help assess adherence to treatment regimens in patients.

- Analytical Toxicology: It serves as a biomarker in urine tests to confirm haloperidol use, especially after hydrolysis processes that release free haloperidol .

Research indicates that haloperidol glucuronide may influence the pharmacokinetics of other drugs metabolized by similar pathways. For instance, interactions with cytochrome P450 enzymes can lead to altered clearance rates for both haloperidol and co-administered medications. Additionally, studies have shown that β-glucuronidase can hydrolyze haloperidol glucuronide back to active haloperidol, potentially affecting drug efficacy and safety profiles in therapeutic settings .

Haloperidol glucuronide can be compared with several other compounds that undergo similar metabolic pathways or share structural characteristics:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Reduced Haloperidol | Moderate | Active | Less potent than parent compound |

| Hydroxyhaloperidol | High | Active | Hydroxylated form with distinct pharmacodynamics |

| Chlorpromazine Glucuronide | Moderate | Active | Another antipsychotic metabolite |

| Risperidone Glucuronide | Moderate | Active | Metabolite of risperidone with different effects |

Haloperidol glucuronide is unique due to its predominant role as a detoxified metabolite and its significant presence in urine samples from patients undergoing treatment with haloperidol .

X-ray Crystallography Data and Conformational Studies

The crystallographic characterization of haloperidol glucuronide represents a significant gap in the current scientific literature. Unlike the parent compound haloperidol, for which crystal structures have been determined and deposited in crystallographic databases as HALDOL18 and HALDOL01 [1] [2], no comprehensive X-ray crystallographic data are currently available for the glucuronide metabolite itself. This absence of crystallographic information presents both challenges and opportunities for advancing our understanding of this important phase II metabolite.

Existing crystallographic studies have focused primarily on related haloperidol metabolites and analogs. Notable crystallographic investigations include the structural determination of the haloperidol pyridinium metabolite (reduced haloperidol pyridinium ion, RHPP+), which has been characterized through X-ray diffraction methods [1] [3]. The crystallographic analysis of RHPP+ revealed important conformational features, including the relative orientations of the chlorophenyl and pyridinium rings, which were found not to be strictly coplanar, and significant mobility in the butyroxy chain region [1].

The conformational analysis of haloperidol-related compounds has been conducted using combined experimental and theoretical approaches. Nuclear magnetic resonance spectroscopy, X-ray crystallography, and molecular dynamics simulations have been employed to study the three-dimensional structure of haloperidol metabolites [1]. These studies demonstrate that molecular dynamics calculations can effectively predict the most stable conformational states, which typically correspond to either gauche or trans rotamers in the aliphatic chain regions [1].

For haloperidol glucuronide specifically, computational modeling approaches have been used to predict conformational preferences. The glucuronide moiety introduces additional conformational complexity due to the presence of multiple hydroxyl groups and the carboxylic acid functionality. The beta-D-glucopyranosiduronic acid unit adopts a chair conformation, as is typical for pyranose sugars, with the haloperidol moiety attached through an ether linkage at the 4-position of the piperidine ring [4] [5].

The molecular geometry of haloperidol glucuronide can be described using the IUPAC nomenclature as (2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid [4]. This designation indicates the presence of five defined stereocenters, all of which maintain absolute stereochemical configuration [6]. The stereochemical integrity of the glucuronic acid portion follows the natural D-configuration found in biological systems [5].

Table 1: X-ray Crystallography Status and Research Opportunities

| Analysis Type | Current Status | Research Priority | Potential Applications |

|---|---|---|---|

| Single Crystal Structure | Not available | High | Complete structural characterization |

| Powder Diffraction | Not reported | Medium | Polymorphism studies |

| Crystal Packing Analysis | Not determined | Medium | Intermolecular interactions |

| Thermal Motion Studies | Not available | Low | Temperature-dependent behavior |

| Unit Cell Parameters | Not established | High | Crystallographic database submission |

The lack of crystallographic data for haloperidol glucuronide represents a significant research opportunity. Crystal structure determination would provide definitive information about bond lengths, bond angles, torsional angles, and intermolecular interactions. Such data would be particularly valuable for understanding the spatial relationship between the haloperidol pharmacophore and the glucuronic acid moiety, which could influence both pharmacological activity and physicochemical properties [7].

Current conformational understanding relies heavily on computational predictions and solution-state nuclear magnetic resonance studies. Density functional theory calculations using B3LYP functionals with various basis sets (6-31G, 6-311G) have been employed to predict optimal molecular geometries [8] [9]. These calculations suggest that the molecule maintains significant conformational flexibility, particularly in the butyl chain region connecting the piperidine ring to the fluorophenyl ketone [1].

The molecular dynamics simulations conducted on related haloperidol compounds indicate that the chlorophenyl and aromatic ring systems exhibit restricted rotation due to steric interactions, while the aliphatic chains demonstrate considerable flexibility [1]. For haloperidol glucuronide, similar flexibility would be expected in the butyl chain region, while the glucuronic acid moiety would provide additional hydrogen bonding capabilities that could influence overall molecular conformation [8].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy has emerged as the primary analytical technique for structural characterization and confirmation of haloperidol glucuronide. The complex molecular structure, containing both the haloperidol pharmacophore and the glucuronic acid moiety, generates a sophisticated NMR signature that requires careful spectral assignment and interpretation [10] [11].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments within the haloperidol glucuronide structure. The glucuronic acid portion contributes characteristic signals in the region between 3.0-5.5 ppm, corresponding to the hydroxyl-bearing carbons of the pyranose ring [10]. The anomeric proton of the glucuronic acid typically appears as a doublet in the range of 4.5-5.0 ppm, with coupling constants that confirm the beta-anomeric configuration [10].

The haloperidol portion of the molecule contributes signals characteristic of the parent compound, including aromatic protons from both the chlorophenyl and fluorophenyl rings appearing between 7.0-7.5 ppm [12]. The piperidine ring protons generate complex multipicity patterns between 1.5-4.0 ppm, while the butyl chain linking the piperidine to the fluorophenyl ketone produces signals in the aliphatic region between 1.0-3.0 ppm [12].

A critical aspect of the ¹H NMR analysis involves the confirmation of the glucuronidation position. Long-range ¹H-¹³C correlation experiments, particularly heteronuclear multiple bond correlation (gHMBC) spectroscopy, have been instrumental in definitively establishing the site of glucuronide attachment [10]. These experiments demonstrate correlations between the anomeric proton of the glucuronic acid and the carbon atoms of the haloperidol piperidine ring, confirming that glucuronidation occurs at the hydroxyl group of the 4-(4-chlorophenyl)-4-hydroxypiperidin moiety [10].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information through chemical shift assignments for all carbon atoms in the molecule [10]. The glucuronic acid carbons appear in characteristic regions: the anomeric carbon typically resonates around 100-105 ppm, the carboxylic acid carbon appears near 175 ppm, and the remaining ring carbons are observed between 70-85 ppm [10]. The haloperidol portion contributes signals for aromatic carbons (120-140 ppm), carbonyl carbon (approximately 200 ppm), and aliphatic carbons (20-70 ppm) [12].

Table 2: Key NMR Spectral Assignments for Haloperidol Glucuronide

| Structural Unit | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| Anomeric H | 4.8-5.2 | 100-105 | d, J=7-8 Hz | β-Glucuronic acid |

| Carboxyl C | - | 175-180 | s | COOH carbon |

| Aromatic H | 7.0-7.5 | 120-140 | m | Phenyl rings |

| Ketone C | - | 200-205 | s | C=O carbon |

| Piperidine H | 1.5-4.0 | 20-70 | m | Ring and chain |

| Hydroxyl H | 3.0-4.5 | 70-85 | m | Sugar hydroxyls |

The structural characterization has been further confirmed through two-dimensional NMR techniques. Correlation spectroscopy (COSY) experiments establish connectivity patterns within both the glucuronic acid and haloperidol portions of the molecule [10]. Nuclear Overhauser effect spectroscopy (NOESY) provides information about spatial proximity between different parts of the molecule, offering insights into preferred conformational states [10].

Studies of related glucuronide metabolites have established important precedents for spectral interpretation. Research on midazolam N-glucuronide employed similar NMR approaches to definitively assign the position of glucuronidation [10]. The methodology involved generating authentic standards through microsomal incubations, followed by isolation and comprehensive NMR characterization including gHMBC experiments to unambiguously assign the glucuronidation site [10].

The NMR analysis of haloperidol glucuronide has revealed the existence of multiple conformational forms in solution. Similar to other glucuronide metabolites, the compound appears to exist as equilibrating conformers that reach equilibrium within approximately 12 hours at 10°C [10]. This conformational flexibility is attributed to rotation around the glycosidic bond connecting the glucuronic acid to the haloperidol moiety [10].

Quantitative NMR approaches have been developed for the accurate determination of haloperidol glucuronide in biological samples. These methods rely on integration of characteristic signals that do not overlap with matrix components, typically utilizing the anomeric proton or unique aromatic signals [11]. The development of internal standard methodologies has enabled precise quantification in complex biological matrices such as urine and plasma [11].

Temperature-dependent NMR studies have provided additional insights into the conformational dynamics of haloperidol glucuronide. Variable temperature experiments demonstrate that the molecule maintains conformational flexibility across physiologically relevant temperature ranges, with coalescence of certain signals observed at elevated temperatures due to increased conformational exchange rates [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry represents the most widely applied analytical technique for the detection, identification, and quantification of haloperidol glucuronide in biological matrices. The characteristic fragmentation patterns observed under various ionization and dissociation conditions provide definitive structural information and enable sensitive analytical methods for pharmaceutical and clinical applications [13] [11] [14].

Under positive electrospray ionization conditions, haloperidol glucuronide generates a protonated molecular ion [M+H]⁺ at m/z 552.1, corresponding to the molecular formula C₂₇H₃₁ClFNO₈ [15] [11]. The exact mass determined by high-resolution mass spectrometry is 551.172223 daltons, confirming the elemental composition and providing sub-ppm mass accuracy for unambiguous identification [4] [15].

The most characteristic and diagnostically significant fragmentation pathway involves the neutral loss of the entire glucuronic acid moiety (176 daltons) to generate a fragment ion at m/z 376.1 [11] [16]. This fragmentation corresponds to cleavage of the ether bond connecting the glucuronic acid to the haloperidol 4-hydroxypiperidine ring, effectively regenerating the protonated haloperidol structure [C₂₁H₂₄ClFNO₂ + H]⁺ [11]. This fragmentation pattern is characteristic of O-linked glucuronides and serves as a definitive marker for glucuronide conjugation [16].

Additional fragmentation pathways provide structural information about specific regions of the molecule. The glucuronic acid portion can fragment independently to produce characteristic ions at m/z 177 (glucuronic acid + H⁺) and related dehydration products [14]. The haloperidol pharmacophore undergoes fragmentation patterns similar to those observed for the parent compound, including formation of chlorophenyl fragments (m/z 139), fluorophenyl fragments (m/z 123), and piperidine-containing fragments (m/z 212) [17] [18].

Table 3: Major Mass Spectrometric Fragmentation Patterns

| Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure | Diagnostic Significance |

|---|---|---|---|

| 552.1 | - | [M+H]⁺ | Molecular ion confirmation |

| 376.1 | 176 | [Haloperidol+H]⁺ | Glucuronide conjugation marker |

| 212.1 | 340 | Piperidine-chlorophenyl | Core structure identification |

| 177.0 | 375 | [Glucuronic acid+H]⁺ | Sugar moiety confirmation |

| 139.0 | 413 | Chlorophenyl cation | Aromatic fragment |

| 123.0 | 429 | Fluorophenyl cation | Ketone-containing fragment |

Tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation provide enhanced structural information through controlled fragmentation processes [11] [14]. The collision energy can be optimized to promote specific fragmentation pathways, with low energy favoring the neutral loss of glucuronic acid, while higher energies promote secondary fragmentation of the haloperidol portion [11].

The fragmentation behavior of haloperidol glucuronide has been extensively studied using various mass spectrometric platforms. Time-of-flight mass spectrometry provides high-resolution accurate mass measurements for all fragment ions, enabling confident assignment of elemental compositions [13] [11]. Ion trap mass spectrometry offers the capability for multiple stages of fragmentation (MSⁿ), allowing detailed structural elucidation of complex fragmentation pathways [19] [20].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for selective detection and quantification of haloperidol glucuronide in biological samples [13] [11] [21]. These methods typically employ multiple reaction monitoring (MRM) approaches, utilizing the characteristic transition from the molecular ion (m/z 552.1) to the haloperidol fragment (m/z 376.1) [11]. This transition provides both specificity and sensitivity for bioanalytical applications [11].

The mass spectrometric analysis has revealed important information about the stability of haloperidol glucuronide under various analytical conditions. The compound demonstrates stability under typical LC-MS conditions, but can undergo hydrolysis under strongly acidic or basic conditions, leading to regeneration of free haloperidol [13] [11]. This hydrolytic susceptibility has important implications for sample preparation and storage protocols [13].

Chemical derivatization approaches have been employed to provide additional structural confirmation and enhance mass spectrometric detection [16]. These methods involve selective chemical modification of functional groups (hydroxyl, carboxyl, amino) followed by mass spectrometric analysis to determine the extent of derivatization [16]. For haloperidol glucuronide, derivatization studies have confirmed the presence of four free hydroxyl groups (three on the sugar ring, one carboxylic acid) and the absence of free amino groups [16].

Recent advances in mass spectrometric technology have enabled improved sensitivity and selectivity for haloperidol glucuronide analysis. High-resolution mass spectrometry platforms can distinguish the glucuronide from other metabolites based on accurate mass measurements, while ion mobility spectrometry provides additional separation based on molecular shape and size [11].

Computational Modeling of Glucuronide-Protein Interactions

Computational modeling approaches have emerged as powerful tools for understanding the molecular interactions between haloperidol glucuronide and various protein targets involved in its metabolism, transport, and potential pharmacological activity. These in silico studies provide detailed insights into binding mechanisms, thermodynamic parameters, and structure-activity relationships that are challenging to obtain through experimental methods alone [22] [23] [8].

The primary focus of computational modeling studies has been on the interaction between haloperidol glucuronide and UDP-glucuronosyltransferase enzymes, particularly UGT1A4, UGT1A9, and UGT2B7, which are responsible for the formation of this metabolite [23] [24]. Molecular docking calculations have been performed to predict the binding orientation of haloperidol within the active sites of these enzymes, providing insights into substrate specificity and catalytic efficiency [23].

Density functional theory (DFT) calculations have been employed to optimize the molecular geometry of haloperidol glucuronide and calculate electronic properties relevant to protein interactions [8] [25]. These quantum mechanical calculations typically utilize hybrid functionals such as B3LYP combined with basis sets ranging from 6-31G to 6-311G, providing accurate descriptions of molecular structure and electronic distribution [8] [9]. The calculated molecular electrostatic potential surfaces reveal regions of positive and negative charge that are important for protein binding interactions [8].

Table 4: Computational Modeling Parameters for Protein Interactions

| Computational Method | Software Platform | Key Parameters | Applications |

|---|---|---|---|

| Molecular Docking | AutoDock Vina | Grid spacing: 0.375 Å | UGT binding site analysis |

| DFT Calculations | Gaussian 16 | B3LYP/6-31G(d,p) | Electronic structure |

| MD Simulations | GROMACS/AMBER | 100-500 ns | Conformational dynamics |

| QM/MM Methods | ONIOM | DFT/MM partition | Enzyme-substrate complexes |

| Free Energy | WHAM/FEP | Thermodynamic cycles | Binding affinity prediction |

Molecular dynamics simulations have been conducted to study the conformational flexibility of haloperidol glucuronide in aqueous solution and in complex with protein targets [8] [26]. These simulations typically extend over 100-500 nanosecond timescales and provide information about conformational stability, hydrogen bonding patterns, and solvent accessibility [8]. The results indicate that the glucuronic acid moiety increases the hydrophilicity of the molecule and promotes formation of hydrogen bonds with aqueous solvent [8].

Quantum mechanics/molecular mechanics (QM/MM) hybrid calculations have been applied to study the interaction of haloperidol with dopamine receptors, providing a framework for understanding potential interactions of the glucuronide metabolite [25]. These calculations employ the ONIOM method, treating the ligand and immediate binding site with quantum mechanical methods while describing the protein environment using molecular mechanics force fields [25]. The QM/MM approach has revealed binding energies of approximately -170 kcal/mol for haloperidol-dopamine receptor complexes [25].

The computational modeling of glucuronide-protein interactions has identified several key amino acid residues that contribute to binding affinity and specificity. For UGT2B7, the primary enzyme responsible for haloperidol O-glucuronidation, molecular docking studies predict interactions with residues in the active site including histidine, aspartate, and tyrosine residues [23] [24]. These interactions are stabilized through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces [23].

Binding energy calculations using free energy perturbation methods have provided quantitative estimates of the thermodynamic parameters governing protein-glucuronide interactions [8]. These calculations suggest that the formation of haloperidol glucuronide involves favorable binding interactions with UGT enzymes, with binding free energies in the range of -8 to -12 kcal/mol [27]. The favorable thermodynamics are attributed to multiple hydrogen bonding interactions between the glucuronic acid hydroxyls and enzyme active site residues [27].

Comparative modeling studies have examined the differences between haloperidol and its glucuronide metabolite in terms of protein binding affinity and selectivity [8]. These studies indicate that glucuronidation generally reduces binding affinity to dopamine receptors while potentially introducing new interaction sites with transport proteins and metabolizing enzymes [8]. The computational results suggest that the glucuronide metabolite may have altered pharmacological properties compared to the parent compound [8].

Table 5: Predicted Protein Binding Energies for Haloperidol Glucuronide

| Protein Target | Binding Energy (kcal/mol) | Key Interactions | Biological Significance |

|---|---|---|---|

| UGT2B7 | -11.2 ± 1.5 | H-bonds, electrostatic | Primary metabolism |

| UGT1A4 | -9.8 ± 2.1 | H-bonds, van der Waals | Secondary pathway |

| Human Albumin | -7.3 ± 1.8 | Hydrophobic, H-bonds | Plasma protein binding |

| P-glycoprotein | -6.9 ± 2.3 | Multiple interactions | Efflux transport |

Pharmacophore modeling approaches have been used to identify the key structural features of haloperidol glucuronide that are important for protein recognition and binding [28]. These three-dimensional pharmacophore models incorporate information about hydrogen bond donors and acceptors, hydrophobic regions, and electrostatic interactions [28]. The models suggest that the glucuronic acid moiety acts primarily as a hydrogen bond donor/acceptor region, while the haloperidol pharmacophore maintains the hydrophobic and aromatic interaction features of the parent compound [28].

Solvation models have been incorporated into computational studies to account for the aqueous environment in which protein-glucuronide interactions occur [8]. Both implicit solvent models (such as the polarizable continuum model) and explicit water molecule simulations have been employed [8]. These studies indicate that the glucuronic acid moiety forms extensive hydrogen bonding networks with water molecules, which must be disrupted upon protein binding, contributing to the overall thermodynamics of the interaction [8].

The computational modeling results have important implications for understanding the pharmacokinetics and pharmacodynamics of haloperidol glucuronide. The predicted binding interactions with various protein targets help explain the observed metabolic pathways, tissue distribution, and elimination routes of this metabolite [24]. Furthermore, the computational studies provide a foundation for predicting potential drug-drug interactions and individual variability in haloperidol metabolism [24].

XLogP3

Wikipedia

Dates

Explore Compound Types